molecular formula C18H17N3O B8647724 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine

2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine

Cat. No.: B8647724
M. Wt: 291.3 g/mol
InChI Key: RIYSTXAWVWBEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine typically involves multiple steps. One common method starts with the Claisen-Schmidt condensation of 4-(benzyloxy)benzaldehyde with a suitable ketone to form a chalcone intermediate. This intermediate undergoes cyclization and functional modifications to yield the desired pyridine derivative . The reaction conditions often involve the use of bases such as sodium hydroxide in methanol, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The amino groups in the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group and amino substitutions make it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C18H17N3O/c19-17-7-4-12-20-18(17)21-15-8-10-16(11-9-15)22-13-14-5-2-1-3-6-14/h1-12H,13,19H2,(H,20,21)

InChI Key

RIYSTXAWVWBEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C(C=CC=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-[4-(benzyloxy)phenyl]-3-nitropyridin-2-amine (1.5 g), Fe (2.6 g), and CaCl2 (260 mg) in EtOH (30 mL) and H2O (6.0 mL) was heated at 100° C. for 6 h. After cooling to rt, the precipitate was removed by Celite, and the filtrate was concentrated. The residue was partitioned between AcOEt and sat.NaHCO3aq. The organic layer was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by column chromatography (SiO2, hexane/AcOEt=3/2 to 1/1). The is obtained solid was rinsed with iPr2O-hexane to give N2-[4-(benzyloxy)phenyl]pyridine-2,3-diamine (1.0 g) as a pale pink solid.
Name
N-[4-(benzyloxy)phenyl]-3-nitropyridin-2-amine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One

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